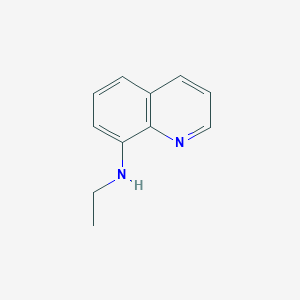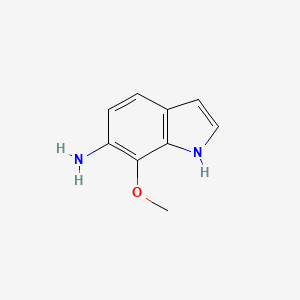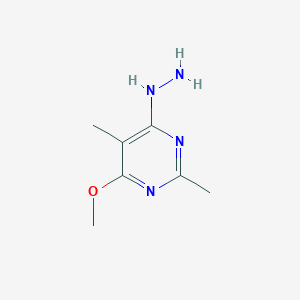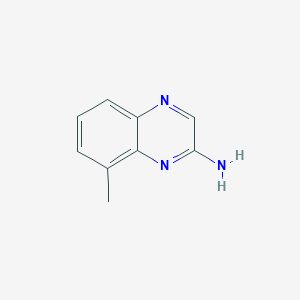
N-ethylquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-etilquinolin-8-amina es un compuesto orgánico con la fórmula molecular C11H12N2. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Los derivados de la quinolina son conocidos por su amplia gama de aplicaciones en química medicinal, síntesis orgánica y procesos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La N-etilquinolin-8-amina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de quinolina con etilamina en condiciones específicas. Otro método incluye la reducción de 8-nitroquinolina a 8-aminoquinolina, seguida de alquilación con haluros de etilo . Las condiciones de reacción típicamente implican el uso de catalizadores como cloruro estannoso o cloruro de indio .
Métodos de producción industrial
En entornos industriales, la producción de N-etilquinolin-8-amina a menudo implica la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de principios de química verde, como condiciones sin disolventes y catalizadores reciclables, también se está volviendo más frecuente en la producción industrial .
Análisis De Reacciones Químicas
Tipos de reacciones
La N-etilquinolin-8-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar derivados de quinolina N-óxido.
Reducción: Las reacciones de reducción pueden convertirla de nuevo en quinolina u otras formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo etilo es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Las reacciones generalmente se llevan a cabo a temperaturas y presiones controladas para asegurar la formación del producto deseado .
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, que pueden ser funcionalizados adicionalmente para aplicaciones específicas en química medicinal y ciencia de materiales .
Aplicaciones Científicas De Investigación
La N-etilquinolin-8-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un andamiaje valioso en la síntesis orgánica, permitiendo la construcción de moléculas complejas.
Biología: Se utiliza en el desarrollo de sondas fluorescentes para la obtención de imágenes biológicas.
Industria: Se emplea en la síntesis de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la N-etilquinolin-8-amina implica su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede actuar como un ligando para varias enzimas y receptores, modulando su actividad. Los efectos del compuesto a menudo están mediados por vías que involucran mecanismos de transferencia de un solo electrón (SET), donde participa en reacciones redox .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a la N-etilquinolin-8-amina incluyen:
8-aminoquinolina: Un análogo estructural con propiedades químicas similares.
8-hidroxiquinolina: Otro derivado de la quinolina con funcionalidad hidroxilo.
Quinoxalinas: Compuestos isómeros con una estructura central similar pero diferentes grupos funcionales.
Unicidad
La N-etilquinolin-8-amina es única debido a su sustitución de etilamina, que confiere reactividad química y actividad biológica distintas en comparación con otros derivados de la quinolina. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
N-ethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h3-8,12H,2H2,1H3 |
Clave InChI |
KQQJLXPIKPOAOD-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)








![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)

